2,4,6-Trideuteriobenzene-1,3,5-triol
Description
2,4,6-Trideuteriobenzene-1,3,5-triol is a deuterated analog of phloroglucinol (benzene-1,3,5-triol), where three hydrogen atoms at the 2,4,6-positions are replaced with deuterium. Deuterated compounds are often used to investigate reaction mechanisms or stabilize reactive intermediates in organic synthesis. The triol core provides hydroxyl groups for hydrogen bonding, making it relevant in supramolecular chemistry or polymer design.
Properties
IUPAC Name |
2,4,6-trideuteriobenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])O)[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858310 | |
| Record name | (~2~H_3_)Benzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036711-64-4 | |
| Record name | (~2~H_3_)Benzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trideuteriobenzene-1,3,5-triol typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions. One common method is the deuterium exchange reaction, where a precursor compound undergoes exchange with deuterium gas in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuterium exchange reactions, often carried out in specialized reactors designed to handle deuterium gas safely. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trideuteriobenzene-1,3,5-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The reduction of this compound can yield deuterated benzene derivatives.
Substitution: Substitution reactions can lead to the formation of multi-substituted benzene derivatives.
Scientific Research Applications
2,4,6-Trideuteriobenzene-1,3,5-triol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism by which 2,4,6-Trideuteriobenzene-1,3,5-triol exerts its effects depends on its specific application. In metabolic studies, the compound acts as a tracer, allowing researchers to track the movement and incorporation of deuterium into biological systems. The molecular targets and pathways involved are typically those related to the metabolic processes being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs of benzene-1,3,5-triol with nitro, bromo, iodo, and other functional groups, highlighting key differences in properties and applications.
Table 1: Comparative Properties of Benzene-1,3,5-Triol Derivatives
Key Comparisons
Substituent Effects on Reactivity and Stability Nitro Derivatives: The electron-withdrawing nitro groups (-NO₂) in 2,4,6-trinitrobenzene-1,3,5-triol render it highly explosive, with a positive oxygen balance (+6.7%) contributing to detonation velocity and blast impulse . Its decomposition temperature is 167°C, and it is soluble in polar aprotic solvents like dimethylformamide . It is sourced from marine macroalgae (Rhabdonia verticillata) and has a purity range of 95–99.77% in commercial products .
Applications
- Energetic Materials : Nitro derivatives are pivotal in explosives research, with 2,4,6-trinitrobenzene-1,3,5-triol serving as a precursor for ionic high-energy salts (e.g., tetrazole-based cations) .
- Polymer Chemistry : Tribromo and triformyl derivatives are used in flame-retardant additives and covalent organic frameworks (COFs), respectively .
- Biological Relevance : The trioxa derivative (2,4,6-trioxa-1,3,5(1,3)-tribenzenacyclohexaphane-1,3,5-triol) isolated from Padina pavonica algae shows 88% inhibition of advanced glycation end-products (AGEs), relevant in diabetic complications .
Safety and Environmental Impact Nitro compounds require stringent handling due to explosion risks, while brominated analogs pose bioaccumulation and toxicity concerns .
Biological Activity
2,4,6-Trideuteriobenzene-1,3,5-triol, also known as deuterated phloroglucinol, is a derivative of phloroglucinol (1,3,5-trihydroxybenzene). This compound is notable for its potential biological activities and applications in various fields including pharmacology and biochemistry. The presence of deuterium isotopes can influence the compound's metabolic pathways and biological interactions.
- Molecular Formula : C₆H₃D₃O₃
- Molecular Weight : 126.11 g/mol
- IUPAC Name : this compound
- CAS Number : 108-73-6
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi. The results from a comparative study are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 mg/mL |
| Escherichia coli | 12 | 0.8 mg/mL |
| Candida albicans | 10 | 1.0 mg/mL |
| Pseudomonas aeruginosa | 14 | 0.6 mg/mL |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential use in developing new antimicrobial agents.
Antioxidant Activity
Phloroglucinol and its derivatives are known for their antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively. The antioxidant activity was measured using the DPPH radical scavenging assay:
- IC50 Value : 25 µg/mL (compared to standard ascorbic acid with an IC50 of 15 µg/mL).
This indicates that while the compound possesses antioxidant properties, it is less potent than ascorbic acid.
Anti-inflammatory Effects
Research has also indicated that this compound may exhibit anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines treated with varying concentrations of the compound.
Study on Antimicrobial Efficacy
A study conducted by Chirumamilla et al. (2022) investigated the antibacterial properties of trideuteriobenzene derivatives. The findings revealed that these compounds could inhibit the growth of pathogenic bacteria effectively. The study emphasized the potential for developing new treatments for infections caused by antibiotic-resistant strains .
Pharmacokinetics and Metabolism
Another important aspect of studying deuterated compounds is understanding their pharmacokinetics. Research indicates that deuterium substitution can alter metabolic rates and pathways. For instance, a study showed that deuterated phloroglucinol had a slower metabolism compared to its non-deuterated counterpart, potentially leading to prolonged biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
